molecular formula C9H16N2O3 B13593989 tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate

tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate

Katalognummer: B13593989
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: LUEONVAFLOIXBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a tert-butyl group, an isocyanate group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-isocyanatoethyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ureas or carbamates.

Wissenschaftliche Forschungsanwendungen

Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate involves its ability to react with nucleophiles, such as amines and alcohols, through its isocyanate group. This reactivity allows it to form stable urea or carbamate linkages, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications, offering versatility that similar compounds may lack.

Eigenschaften

Molekularformel

C9H16N2O3

Molekulargewicht

200.23 g/mol

IUPAC-Name

tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11(4)6-5-10-7-12/h5-6H2,1-4H3

InChI-Schlüssel

LUEONVAFLOIXBC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.